molecular formula C8H8N2O2S B13105062 5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione

5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione

Cat. No.: B13105062
M. Wt: 196.23 g/mol
InChI Key: AEGPVIKKXMZQFP-UHFFFAOYSA-N
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Description

5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that contains a thiadiazole ring fused to a cyclohexane-1,3-dione moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexane-1,3-dione with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiadiazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring or the cyclohexane-1,3-dione moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Halogenated derivatives, substituted thiadiazoles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a thiadiazole ring with a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

5-(thiadiazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C8H8N2O2S/c11-6-1-5(2-7(12)3-6)8-4-13-10-9-8/h4-5H,1-3H2

InChI Key

AEGPVIKKXMZQFP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CSN=N2

Origin of Product

United States

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